Pdk-IN-3

Description

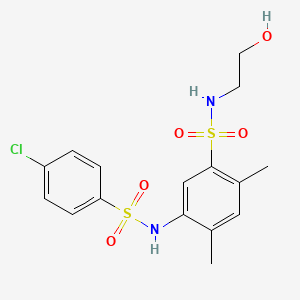

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19ClN2O5S2 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H19ClN2O5S2/c1-11-9-12(2)16(26(23,24)18-7-8-20)10-15(11)19-25(21,22)14-5-3-13(17)4-6-14/h3-6,9-10,18-20H,7-8H2,1-2H3 |

InChI Key |

CYNYZDWGNQYJDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PDK-IN-3 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of PDK-IN-3, a potent pan-inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in the context of cancer cell metabolism. This document provides a comprehensive overview of its biochemical activity, its impact on cellular signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound and its Target

This compound is a small molecule inhibitor targeting the Pyruvate Dehydrogenase Kinase (PDK) family of enzymes.[1][2][3][4][5] In the landscape of cancer metabolism, the PDKs play a pivotal role in the metabolic shift known as the Warburg effect, where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[6][7] There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), which act by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[8][9] This inactivation prevents the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle.[8]

This compound acts as a pan-inhibitor, meaning it demonstrates inhibitory activity against multiple PDK isoforms.[1][2][3][4][5] This broad-spectrum activity makes it a valuable research tool and a potential therapeutic agent for cancers that exhibit upregulation of one or more PDK isoforms.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the kinase activity of PDK isoforms. By binding to the PDK enzyme, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This leads to the reactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and redirecting glucose metabolism from glycolysis towards the TCA cycle and oxidative phosphorylation.

The consequences of this metabolic reprogramming in cancer cells are multifaceted:

-

Reversal of the Warburg Effect: By reactivating the PDC, this compound shifts the metabolic balance from aerobic glycolysis back towards oxidative phosphorylation.

-

Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, such as the A549 lung cancer cell line.[1][2][3][4] This is likely due to a combination of factors, including increased production of reactive oxygen species (ROS) from the electron transport chain and the restoration of mitochondrial-dependent apoptotic pathways.

-

Inhibition of Cell Proliferation: By altering the metabolic landscape, this compound can also inhibit the proliferation of cancer cells.[1][2][3]

The following diagram illustrates the central role of PDK in cancer metabolism and the inhibitory effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pan-4 — TargetMol Chemicals [targetmol.com]

- 4. PDK-IN-3_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overexpression of Pyruvate Dehydrogenase Kinase 3 Increases Drug Resistance and Early Recurrence in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Overexpression of Pyruvate Dehydrogenase Kinase-3 Predicts Poor Prognosis in Urothelial Carcinoma [frontiersin.org]

- 8. PDK3 - Wikipedia [en.wikipedia.org]

- 9. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

Pdk-IN-3: An In-Depth Technical Guide on its Specificity as a pan-PDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdk-IN-3 has emerged as a potent pan-inhibitor of the Pyruvate Dehydrogenase Kinase (PDK) family. This technical guide provides a comprehensive overview of the specificity and activity of this compound, based on currently available data. The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. The activity of PDC is negatively regulated by a family of four kinases: PDK1, PDK2, PDK3, and PDK4. By inhibiting these kinases, this compound can restore PDC activity, thereby shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This mechanism of action has significant implications for research in metabolic diseases and oncology. This document details the inhibitory profile of this compound, the experimental methodologies used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

Inhibitory Activity of this compound against PDK Isoforms

The inhibitory potency of this compound against the four human PDK isoforms was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| PDK1 | 109.3 |

| PDK2 | 135.8 |

| PDK3 | 458.7 |

| PDK4 | 8670 |

Data sourced from Gan L, et al. Eur J Med Chem. 2024.[1]

Cellular Activity of this compound

The effect of this compound on cell proliferation was assessed in the A549 human lung carcinoma cell line.

| Cell Line | Assay | EC50 (µM) |

| A549 | Proliferation | 10.7 |

Data sourced from Gan L, et al. Eur J Med Chem. 2024.[1]

Kinase Selectivity Profile

As of the latest available information, a broad kinase selectivity profile (kinome scan) for this compound has not been published in the peer-reviewed literature. Therefore, quantitative data on its off-target effects against a wider panel of kinases is not currently available. The specificity of this compound for the PDK family over other protein kinases remains to be fully elucidated.

Mandatory Visualizations

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDKs and the inhibitory action of this compound.

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against PDK isoforms.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

In Vitro Kinase Inhibition Assay (PDK1, PDK2, PDK3, PDK4)

This assay measures the ability of this compound to inhibit the kinase activity of the four PDK isoforms.

Materials:

-

Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes

-

PDC E1 (substrate)

-

ATP

-

Assay Buffer (e.g., 250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl2)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Microplate reader capable of measuring luminescence

Procedure:

-

To the wells of a 96-well plate, add 25 µL of double-distilled water and 5 µL of 10x assay buffer.

-

Add 5 µL of this compound at various concentrations (typically a serial dilution) to the test wells. For control wells, add 5 µL of a corresponding dilution of DMSO.

-

Add 5 µL of ATP (final concentration is typically at or near the Km for each enzyme) and 5 µL of the PDC E1 substrate to all wells.

-

To initiate the kinase reaction, add 5 µL of the respective PDK enzyme (PDK1, PDK2, PDK3, or PDK4) to all wells.

-

Mix the plate gently and incubate at 37°C for 30 minutes.

-

After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Shake the plate and incubate at room temperature for 10 minutes.

-

Measure the luminescence using a microplate reader.

-

The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (A549 cells)

This assay determines the effect of this compound on the proliferation of A549 cancer cells.

Materials:

-

A549 human lung carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Seed A549 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound (serial dilutions). Include wells treated with DMSO alone as a vehicle control.

-

Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the EC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PDC Phosphorylation

This method can be used to confirm the mechanism of action of this compound in a cellular context by measuring the phosphorylation status of the PDC E1α subunit.

Materials:

-

A549 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDC E1α (Ser293) and anti-total-PDC E1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate A549 cells and allow them to adhere.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 12-24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDC E1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDC E1α or a housekeeping protein like β-actin.

Conclusion

This compound is a potent, cell-permeable, pan-PDK inhibitor with sub-micromolar activity against PDK1, PDK2, and PDK3, and lower potency against PDK4. It demonstrates anti-proliferative effects in the A549 cancer cell line. The provided experimental protocols offer a foundation for researchers to further investigate the biochemical and cellular effects of this inhibitor. A significant gap in the current understanding of this compound's specificity is the lack of a publicly available broad kinase selectivity profile. Such data would be invaluable for a more complete assessment of its potential off-target effects and would further guide its application as a chemical probe in biomedical research. Future studies should aim to address this to fully characterize the specificity of this compound.

References

An In-depth Technical Guide on the Biological Function of Pyruvate Dehydrogenase Kinase 3 (PDK3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate Dehydrogenase Kinase 3 (PDK3) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase (PDH) complex. Through phosphorylation of the E1α subunit of PDH, PDK3 inhibits the conversion of pyruvate to acetyl-CoA, effectively acting as a switch from mitochondrial respiration to aerobic glycolysis. This metabolic reprogramming is increasingly recognized as a hallmark of various pathologies, most notably cancer, where it contributes to tumor progression, drug resistance, and poor clinical outcomes. Upregulated in numerous cancer types, often under hypoxic conditions via the transcription factor HIF-1α, PDK3 has emerged as a promising therapeutic target. This guide provides a comprehensive overview of the biological function of PDK3, its regulatory mechanisms, and its implication in disease, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Core Biological Function of PDK3

PDK3 is one of four isoforms of pyruvate dehydrogenase kinase (PDK1-4) that function as key regulators of the PDH complex. The PDH complex is a multienzyme assembly located in the mitochondrial matrix that catalyzes the irreversible oxidative decarboxylation of pyruvate, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2][3]

The primary function of PDK3 is to phosphorylate and inactivate the E1α subunit of the PDH complex.[1][2] This inhibitory action blocks the entry of pyruvate into the TCA cycle, leading to a decrease in mitochondrial respiration and a concomitant increase in the conversion of pyruvate to lactate, a phenomenon known as aerobic glycolysis or the "Warburg effect".[4] This metabolic shift is crucial for cancer cells to meet their anabolic demands and survive in a hypoxic microenvironment.[4][5]

Regulation of PDK3 Expression and Activity

The expression and activity of PDK3 are tightly regulated by various factors, with the hypoxia-inducible factor-1α (HIF-1α) being a key transcriptional activator.[4][5]

Transcriptional Regulation

Under hypoxic conditions, commonly found in solid tumors, HIF-1α protein is stabilized and translocates to the nucleus where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including PDK3, leading to its transcriptional upregulation.[4][5] This HIF-1α-mediated induction of PDK3 is a critical mechanism by which cancer cells adapt their metabolism to low oxygen levels.[5][6]

Allosteric Regulation

While PDK isoforms 1, 2, and 4 are inhibited by high concentrations of pyruvate, PDK3 is notably insensitive to pyruvate inhibition.[4] This unique characteristic allows PDK3 to maintain its inhibitory effect on the PDH complex even when pyruvate levels are elevated, ensuring a sustained glycolytic phenotype in cancer cells.

Role of PDK3 in Cancer Metabolism and Pathophysiology

The upregulation of PDK3 is a common feature in a variety of human cancers and is associated with increased tumor malignancy, drug resistance, and poor prognosis.[7][8][9][10]

Metabolic Reprogramming in Cancer

By shunting glucose metabolism away from the TCA cycle and towards lactate production, PDK3 provides cancer cells with several advantages. This metabolic switch allows for the rapid production of ATP and provides the necessary building blocks (e.g., nucleotides, lipids, and amino acids) to support rapid cell proliferation.[11]

Chemoresistance

Increased PDK3 expression has been shown to confer resistance to various chemotherapeutic agents.[7][8] The shift to glycolysis reduces the reliance of cancer cells on mitochondrial respiration, thereby diminishing the production of reactive oxygen species (ROS), which are often a key mechanism of action for many anticancer drugs.[12] Furthermore, the acidic tumor microenvironment created by increased lactate production can also contribute to drug resistance.

Clinical Significance

Studies have demonstrated a significant correlation between high PDK3 expression and adverse clinical outcomes in several cancer types, including colon, urothelial, and breast cancer.[7][10][13] Elevated PDK3 levels are often associated with higher tumor grade, increased metastasis, and reduced disease-free survival.[7][10]

Quantitative Data on PDK3

PDK3 Expression in Cancer vs. Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Breast Cancer | 2.3-fold increase | mRNA Expression Analysis | [14] |

| Colon Cancer | 1.5-fold increase | mRNA Expression Analysis | [14] |

| Colorectal Cancer | Markedly increased | Western Blot | [7] |

| Urothelial Carcinoma | High expression associated with poor survival | Immunohistochemistry | [10] |

Inhibitor Activity against PDK3

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| Compound 11 | 3.9 | Enzymatic Assay | [15] |

| Myricetin | 3.3 | Kinase Inhibition Assay | [16] |

| Dichloroacetate (DCA) | Ki of 8 mM | Enzymatic Assay | [14] |

Signaling Pathways and Experimental Workflows

HIF-1α Mediated Upregulation of PDK3

Caption: HIF-1α mediated transcriptional upregulation of PDK3 under hypoxic conditions.

PDK3-Mediated Metabolic Switch

Caption: PDK3 inhibits the PDH complex, shifting metabolism from the TCA cycle to lactate production.

Experimental Workflow for Studying PDK3 Function

Caption: A typical experimental workflow for investigating the function of PDK3.

Detailed Experimental Protocols

PDK3 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits.[5][17]

Materials:

-

Purified recombinant PDK3 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution (e.g., 500 µM)

-

Substrate (e.g., a synthetic peptide corresponding to the PDH E1α phosphorylation site or a generic substrate like casein)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and substrate.

-

Add the master mix to the wells of the 96-well plate.

-

Add the test compounds (potential inhibitors) at various concentrations to the respective wells. Include a no-inhibitor control and a no-enzyme blank.

-

Initiate the reaction by adding the purified PDK3 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of PDK3 Expression

This is a general protocol for detecting PDK3 protein levels in cell lysates.[18][19][20]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PDK3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PDK3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

siRNA-mediated Knockdown of PDK3

This protocol describes the transient knockdown of PDK3 expression in cultured cells.[4][21][22][23]

Materials:

-

siRNA targeting PDK3 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

Procedure:

-

Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.

-

In separate tubes, dilute the PDK3 siRNA (and control siRNA) and the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells and gently swirl the plate.

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and assess the knockdown efficiency by Western blot or qRT-PCR.

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the PDK3 Promoter

This protocol is for determining the in vivo association of HIF-1α with the PDK3 promoter.[13][24][25][26][27]

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Antibody against HIF-1α and a negative control IgG

-

Protein A/G agarose or magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the HRE in the PDK3 promoter

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin with the anti-HIF-1α antibody (or control IgG) overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of the PDK3 promoter region by qPCR using specific primers.

Metabolic Flux Analysis

This section provides a general overview of the approach to measure metabolic flux changes upon PDK3 modulation.[28][29][30][31]

Principle: Metabolic flux analysis using stable isotope tracers (e.g., ¹³C-labeled glucose) allows for the quantitative measurement of the flow of metabolites through various pathways. By altering PDK3 expression (e.g., via siRNA knockdown or overexpression) and tracing the fate of the labeled substrate, one can determine the impact of PDK3 on glycolysis, the TCA cycle, and other interconnected pathways.

General Workflow:

-

Culture cells with modulated PDK3 expression.

-

Incubate the cells with a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) for a defined period.

-

Harvest the cells and extract the intracellular metabolites.

-

Analyze the mass isotopomer distribution of key metabolites (e.g., pyruvate, lactate, TCA cycle intermediates) using mass spectrometry (GC-MS or LC-MS).

-

Use computational modeling to calculate the relative or absolute fluxes through the metabolic network.

Conclusion and Future Directions

PDK3 has been firmly established as a key regulator of cellular metabolism with significant implications in cancer biology. Its role in promoting the Warburg effect, driving chemoresistance, and its association with poor clinical outcomes make it an attractive target for the development of novel anticancer therapies. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the intricate functions of PDK3 and to aid in the discovery and development of specific and potent PDK3 inhibitors.

Future research should focus on:

-

Elucidating the tissue-specific functions and regulation of PDK3.

-

Identifying and validating novel small molecule inhibitors of PDK3 with high specificity and favorable pharmacokinetic properties.[16][32]

-

Investigating the potential of combining PDK3 inhibitors with conventional chemotherapies or other targeted agents to overcome drug resistance.

-

Exploring the role of PDK3 in other metabolic diseases beyond cancer.

By continuing to unravel the complexities of PDK3 biology, the scientific community can pave the way for innovative therapeutic strategies targeting metabolic vulnerabilities in a range of diseases.

References

- 1. Expression of PDK3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. PDK3 - Wikipedia [en.wikipedia.org]

- 3. PDK3 pyruvate dehydrogenase kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of Pyruvate Dehydrogenase Kinase 3 Increases Drug Resistance and Early Recurrence in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of pyruvate dehydrogenase kinase 3 increases drug resistance and early recurrence in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of Pyruvate Dehydrogenase Kinase-3 Predicts Poor Prognosis in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of high-affinity inhibitors of pyruvate dehydrogenase kinase-3: towards therapeutic management of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic enzyme PDK3 forms a positive feedback loop with transcription factor HSF1 to drive chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rockland.com [rockland.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. origene.com [origene.com]

- 20. bio-rad.com [bio-rad.com]

- 21. scbt.com [scbt.com]

- 22. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. siRNA Knockdown | Proteintech Group [ptglab.com]

- 24. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]

- 27. Chromatin Immunoprecipitation (ChIP) to Assay Dynamic Histone Modification in Activated Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic flux prediction in cancer cells with altered substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. d-nb.info [d-nb.info]

- 32. cloud-clone.com [cloud-clone.com]

The Role of Pyruvate Dehydrogenase Kinase 3 in Regulating Tumor Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role Pyruvate Dehydrogenase Kinase 3 (PDK3) plays in the metabolic reprogramming of cancer cells. We delve into its core functions, regulatory mechanisms, and downstream effects, offering insights into its significance as a therapeutic target. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex pathways to support advanced research and drug development in oncology.

Executive Summary

Pyruvate Dehydrogenase Kinase 3 (PDK3) is a mitochondrial enzyme that has emerged as a pivotal regulator of cancer metabolism.[1] By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDK3 effectively acts as a gatekeeper, shunting pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production, a phenomenon known as the Warburg effect.[2][3] This metabolic switch provides cancer cells with a distinct survival and proliferative advantage. Upregulation of PDK3 is a common feature across a wide range of malignancies—including gastric, colorectal, breast, lung, and urothelial cancers—and is frequently associated with chemoresistance, tumor progression, and poor patient prognosis.[4][5] Its expression is tightly controlled by key oncogenic transcription factors, most notably Hypoxia-Inducible Factor-1α (HIF-1α) and Heat Shock Factor 1 (HSF1), the latter of which forms a positive feedback loop to amplify its own expression.[4] Given its central role in sustaining a malignant metabolic phenotype, PDK3 presents a compelling target for novel anti-cancer therapies.

Core Mechanism of PDK3 Action

PDK3 is one of four isozymes (PDK1-4) that regulate the activity of the PDH complex (PDC). The PDC is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[2]

PDK3 exerts its function by phosphorylating specific serine residues on the E1α subunit of the PDH complex, which leads to its inactivation.[2][6] This blockade of pyruvate's entry into the TCA cycle has profound metabolic consequences for the cancer cell:

-

Inhibition of Mitochondrial Respiration: With the PDC inhibited, the flux of pyruvate into the TCA cycle for oxidative phosphorylation is significantly reduced.

-

Promotion of Aerobic Glycolysis (The Warburg Effect): The accumulating pyruvate is instead preferentially converted to lactate in the cytoplasm, even in the presence of oxygen. This metabolic reprogramming is a hallmark of many cancer cells.[2][3]

-

Biosynthetic Support: While less efficient in terms of ATP production per mole of glucose, the high glycolytic flux provides a steady supply of intermediates necessary for the synthesis of nucleotides, lipids, and amino acids required for rapid cell proliferation.

Among the PDK isozymes, PDK3 exhibits the highest binding affinity for the PDH complex and is least sensitive to feedback inhibition by pyruvate, making it a particularly potent regulator of this metabolic checkpoint in cancer.[7]

Upstream Regulation of PDK3 in Cancer

The overexpression of PDK3 in tumors is not a random event but is driven by specific oncogenic signaling pathways that respond to the tumor microenvironment.

Hypoxia-Inducible Factor-1α (HIF-1α)

In the hypoxic core of solid tumors, the transcription factor HIF-1α is stabilized and becomes a master regulator of the adaptive metabolic response. HIF-1α directly binds to a Hypoxia Response Element (HRE) in the PDK3 promoter, driving its transcriptional upregulation.[2][3][8] This mechanism is crucial for cancer cells to switch from oxidative phosphorylation to glycolysis, thereby reducing their reliance on oxygen and preventing the buildup of toxic reactive oxygen species (ROS) from a struggling electron transport chain.[6] Hypoxia-induced PDK3 expression has been shown to be a key factor in promoting chemoresistance.[2][8]

Heat Shock Factor 1 (HSF1) and the Positive Feedback Loop

In gastric cancer, PDK3 has been identified as a direct transcriptional target of Heat Shock Factor 1 (HSF1).[4] HSF1 binds to the PDK3 promoter and stimulates its expression.[4][9] Intriguingly, this relationship is reciprocal. PDK3 can translocate to the nucleus, where it interacts directly with HSF1. This interaction shields HSF1 from phosphorylation by GSK3β, a modification that would normally mark HSF1 for proteasomal degradation.[4][10] By stabilizing HSF1, PDK3 ensures the continued transcription of itself and other HSF1 target genes, creating a powerful positive feedback loop that drives glycolysis and chemoresistance.[4]

Downstream Effects and Signaling Pathways

The metabolic shift orchestrated by PDK3 has far-reaching consequences that extend beyond energy production, influencing cell survival, proliferation, and interaction with the immune system.

-

Chemoresistance: The enhanced glycolytic phenotype driven by PDK3 is strongly linked to resistance to various chemotherapeutic agents, including cisplatin.[4][11] This is attributed to several factors, including enhanced ATP production to fuel drug efflux pumps and resistance to mitochondria-mediated apoptosis.[4] Knockdown of PDK3 has been shown to re-sensitize resistant cancer cells to chemotherapy.[4][8]

-

Proliferation and Survival: By providing a constant supply of building blocks for biosynthesis and inhibiting apoptosis, PDK3 activity supports rapid tumor growth. Studies in urothelial carcinoma have linked high PDK3 expression with increased tumor stage, lymph node metastasis, and a high mitotic rate.[12]

-

PI3K/Akt Signaling: Emerging evidence suggests that PDK3 can promote colorectal carcinogenesis by activating the PI3K/Akt signaling pathway, a central node for cell growth, proliferation, and survival.

-

Immune Evasion: Recent studies in colon cancer indicate that PDK3 may contribute to immune evasion. It has been shown to suppress tumor antigen presentation and increase the expression of the immune checkpoint ligand PD-L1 through the JAK1/STAT1 pathway, thereby dampening the cytotoxic T-cell response.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding PDK3 expression and function in cancer.

Table 1: PDK3 Expression in Human Cancers (Based on TCGA and Human Protein Atlas Data)

| Cancer Type | PDK3 Expression Status | Prognostic Implication | Reference(s) |

| Colorectal Cancer | Upregulated in tumor vs. normal tissue | High expression correlates with poor disease-free survival | [5][8] |

| Gastric Cancer | Upregulated in chemoresistant cells | High expression correlates with poor overall survival | [4] |

| Urothelial Carcinoma | High expression in invasive vs. non-invasive | High expression is an independent predictor of poor survival | [12] |

| Breast Cancer | Significantly overexpressed vs. normal tissue | High expression may predict unresponsiveness to DCA | [5] |

| Liver Cancer | Moderate to strong immunoreactivity | Associated with shorter overall survival in Cholangiocarcinoma | [5][13] |

| Lung Cancer | Moderate to strong immunoreactivity | Potential therapeutic target | [5] |

| Prostate Cancer | Moderate to strong immunoreactivity | Potential therapeutic target | [5] |

| Melanoma | Moderate to strong immunoreactivity | Potential therapeutic target | [5] |

Note: Expression data is often based on mRNA (TPM/FPKM values from TCGA) or protein levels (immunohistochemistry). Direct comparison of absolute values across studies can be challenging due to different methodologies.[14][15][16]

Table 2: Metabolic Effects of PDK3 Modulation in Cancer Cells

| Cell Line | Genetic Modification | Metabolic Change | Quantitative Effect | Reference(s) |

| HeLa (Cervical) | PDK3 Overexpression | Lactate Production | Significant increase under normoxia | [2] |

| HeLa (Cervical) | siRNA vs. PDK3 | Lactate Production | Inhibition of hypoxia-induced lactate production | [2] |

| SGC7901 (Gastric) | PDK3 Overexpression | Glucose Consumption | Upregulated | [4] |

| SGC7901 (Gastric) | PDK3 Overexpression | Lactate Production | Upregulated | [4] |

| SGC7901 (Gastric) | PDK3 Overexpression | Pyruvic Acid Production | Upregulated | [4] |

| SGC7901 (Gastric) | PDK3 Overexpression | PDH Activity | Decreased | [4] |

| Various | N/A | Oxygen Consumption | PDK inhibition leads to increased oxygen consumption | [17][18] |

Table 3: Efficacy of PDK Inhibitors

| Inhibitor | Target(s) | Cancer Type / Cell Line | IC50 Value | Reference(s) |

| Compound 11 | PDK1, PDK2, PDK3, PDK4 | NCI-H1975 (Lung) | PDK3: 3.9 µM | [19] |

| Compound 7 | PDK1, PDK2, PDK3, PDK4 | NCI-H1975 (Lung) | PDK1 IC50: 0.62 µM | [19] |

| Dichloroacetate (DCA) | Pan-PDK inhibitor | Various | mM range, varies by cell line | [8] |

| ZINC08764476 | PDK3 (in silico) | N/A (Computational) | High binding affinity predicted | [1] |

IC50 values are highly dependent on the specific assay conditions and cell line used.[20][21][22]

Visualizations: Pathways and Workflows

PDK3 Signaling Pathway in Tumor Metabolism

Caption: PDK3 signaling pathway in cancer.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: Workflow for HSF1 Chromatin Immunoprecipitation (ChIP).

Logical Relationship: PDK3, Warburg Effect, and Chemoresistance

Caption: PDK3's role in the Warburg effect and chemoresistance.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and regulation of PDK3.

PDK3 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure PDK3 activity in vitro, often for screening potential inhibitors.

Materials:

-

Purified recombinant PDK3 enzyme

-

5x Kinase assay buffer (containing DTT)

-

Substrate (e.g., Casein or a specific PDH E1α peptide)

-

ATP solution (500 µM)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase assay buffer by diluting the 5x stock with distilled water. Prepare a Master Mix containing 1x Kinase assay buffer, ATP, and the substrate at their final desired concentrations.

-

Inhibitor Preparation: If screening inhibitors, dissolve compounds in DMSO and then dilute to the desired concentration in 1x Kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.

-

Assay Setup:

-

Blank wells: Add 1x Kinase assay buffer and inhibitor diluent (if applicable).

-

Positive Control wells: Add Master Mix.

-

Test Inhibitor wells: Add Master Mix and the diluted inhibitor solution.

-

-

Enzyme Addition: Dilute the PDK3 enzyme stock to the working concentration in 1x Kinase assay buffer immediately before use.

-

Initiate Reaction: Add the diluted PDK3 enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction. Do not add enzyme to the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition relative to the "Positive Control".

Chromatin Immunoprecipitation (ChIP) for HSF1 Binding

This protocol details the procedure to determine the in vivo binding of the HSF1 transcription factor to the PDK3 promoter region.

Materials:

-

Cancer cells of interest (e.g., SGC-R gastric cancer cells)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Chromatin shearing equipment (e.g., sonicator)

-

Anti-HSF1 antibody (ChIP-grade)

-

Normal Rabbit IgG (as negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the HSF1 binding site on the PDK3 promoter

-

qPCR reagents and instrument

Procedure:

-

Cross-linking: Grow cells to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde and stop the cross-linking reaction.

-

Cell Harvesting and Lysis: Scrape cells, wash with ice-cold PBS, and lyse the cell membrane using a cell lysis buffer to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a nuclear lysis buffer and shear the chromatin into fragments of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Save a small aliquot of the sheared chromatin as the "Input" control.

-

Incubate the remaining lysate overnight at 4°C with either the anti-HSF1 antibody or the IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis by qPCR: Perform quantitative real-time PCR using primers that flank the putative HSF1 binding site in the PDK3 promoter. Analyze the IP, IgG, and Input samples. Results are typically expressed as a percentage of input or fold enrichment over the IgG control.

Seahorse XF Metabolic Flux Analysis

This protocol describes how to measure the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time in live cells with altered PDK3 expression.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

-

Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cells with modulated PDK3 expression (e.g., PDK3-knockdown or overexpression)

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Medium Preparation: Prepare the assay medium by warming the Seahorse XF Base Medium and supplementing it with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.

-

Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with the prepared assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports. Calibrate the instrument.

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). It will then sequentially inject the inhibitors and measure the metabolic response:

-

Oligomycin: Inhibits ATP synthase, revealing OCR linked to ATP production.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for measurement of maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Normalization and Analysis: After the run, normalize the data to cell number or protein content per well. Analyze the OCR and ECAR profiles to determine key parameters like basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate. Compare these parameters between control and PDK3-modulated cells.

Conclusion

PDK3 is a central and potent regulator of the metabolic phenotype of cancer cells. Its upregulation, driven by key oncogenic pathways like HIF-1α and HSF1, is instrumental in establishing the Warburg effect, which in turn fuels tumor proliferation, survival, and resistance to therapy. The wealth of data supporting its critical role across numerous cancer types underscores its value as a high-priority target for the development of novel anticancer agents. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate PDK3's function and to evaluate the efficacy of targeted inhibitors in preclinical settings. Targeting the PDK3-mediated metabolic switch holds significant promise as a therapeutic strategy to reverse chemoresistance and inhibit tumor growth.

References

- 1. Identification of high-affinity inhibitors of pyruvate dehydrogenase kinase-3: towards therapeutic management of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of pyruvate dehydrogenase kinase-3 by hypoxia-inducible factor-1 promotes metabolic switch and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic enzyme PDK3 forms a positive feedback loop with transcription factor HSF1 to drive chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of PDK3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. HIF-1-mediated expression of pyruvate dehydrogenase kinase: a metabolic switch required for cellular adaptation to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overexpression of Pyruvate Dehydrogenase Kinase 3 Increases Drug Resistance and Early Recurrence in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PDK2 leads to cisplatin resistance through suppression of mitochondrial function in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overexpression of Pyruvate Dehydrogenase Kinase-3 Predicts Poor Prognosis in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Item - TCGA TPM Expression Summary: Processed Transcriptomic Data from 10 Cancer Types - figshare - Figshare [figshare.com]

- 15. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]

- 16. TCGA - Data Types Collected - NCI [cancer.gov]

- 17. Regulation of O2 consumption by the PI3K and mTOR pathways contributes to tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mitochondria dysfunction in lung cancer-induced muscle wasting in C2C12 myotubes [frontiersin.org]

- 19. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Pyruvate Dehydrogenase Kinase Inhibitors: A Technical Guide

Disclaimer: The initial query for "Pdk-IN-3" did not yield information on a specific molecule with this designation. Therefore, this guide focuses on the broader structure-activity relationships (SAR) of well-characterized Pyruvate Dehydrogenase Kinase (PDK) inhibitors, treating "this compound" as a placeholder for a representative compound in this class. This document is intended for researchers, scientists, and drug development professionals.

Pyruvate Dehydrogenase Kinase (PDK) isoforms are crucial regulators of cellular metabolism, acting as a gatekeeper between glycolysis and the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDKs shift metabolism towards aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect. This central role in metabolic reprogramming has made PDKs attractive targets for therapeutic intervention in cancer, metabolic diseases, and other conditions. This guide provides an in-depth analysis of the structure-activity relationships of various PDK inhibitors, details of experimental protocols for their evaluation, and visualization of the relevant signaling pathways.

Quantitative Data on PDK Inhibitors

The inhibitory potency of various compounds against the four human PDK isoforms (PDK1, PDK2, PDK3, and PDK4) is a critical aspect of their preclinical evaluation. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to quantify this potency. The following tables summarize the reported activities of several representative PDK inhibitors.

| Compound | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Reference |

| DCA | ~2000 | 183 | >2000 | 80 | [1] |

| AZD7545 | 0.0368 | 0.0064 | 0.6 | - | [2][3] |

| VER-246608 | Sub-100 nM range for all isoforms | Sub-100 nM range for all isoforms | Sub-100 nM range for all isoforms | Sub-100 nM range for all isoforms | [4] |

| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [2] |

| Myricetin | - | - | 3.3 | - | [5] |

| Compound 1f | - | - | - | - | [6] |

| PS10 | - | 0.8 (for all isoforms) | - | - | [7] |

| JX06 | 0.049 | 0.101 | 0.313 | - | [3] |

| Compound 1 | 0.1093 | 0.1358 | 0.4587 | 8.67 | [8] |

| Compound | Cell Line | EC50 (µM) | Reference |

| Compound 7 | NCI-H1975 (hypoxia) | 4.66 | [2] |

| Compound 11 | NCI-H1975 (hypoxia) | 3.88 | [2] |

| Compound 1 | A549 | 10.7 | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PDK inhibitors. Below are protocols for key experiments commonly cited in the characterization of these compounds.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant PDK enzyme (e.g., PDK3)

-

Kinase substrate (e.g., Casein)

-

ATP

-

PDK Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a master mix containing PDK Kinase Assay Buffer, ATP, and the kinase substrate at appropriate concentrations.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test inhibitor compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding the purified PDK enzyme to each well (except the negative control).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1975)

-

Cell culture medium and supplements

-

Test inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.[11][12]

Western Blotting for Phospho-PDH and Total PDH

Western blotting is used to detect the phosphorylation status of the Pyruvate Dehydrogenase (PDH) complex, the direct substrate of PDKs. A decrease in phosphorylated PDH (p-PDH) indicates PDK inhibition.

Materials:

-

Cell lysates from cells treated with PDK inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDH (e.g., anti-p-PDH-E1α Ser293) and anti-total PDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-PDH overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total PDH antibody to normalize the p-PDH signal to the total amount of PDH protein.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PDK and a typical experimental workflow for PDK inhibitor characterization.

Caption: PDK in the context of the PI3K/Akt signaling pathway.

Caption: Experimental workflow for PDK inhibitor characterization.

Caption: Overview of the Ras/MAPK signaling pathway and its potential interplay with PDK.

References

- 1. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. abcam.cn [abcam.cn]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. bio-rad.com [bio-rad.com]

- 14. nacalai.com [nacalai.com]

An In-depth Technical Guide to Investigating Inhibitor Selectivity for Pyruvate Dehydrogenase Kinase (PDK) Isoforms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Pdk-IN-3" is not available in the public domain based on current literature searches. This guide has been constructed as a comprehensive template using a hypothetical pan-isoform inhibitor, referred to as PDKi-X , to illustrate the core requirements of data presentation, experimental protocols, and visualization for assessing selectivity against the four human PDK isoforms (PDK1, PDK2, PDK3, and PDK4).

Introduction: The Role of PDKs in Metabolism and Disease

Pyruvate Dehydrogenase Kinases (PDKs) are a family of four mitochondrial serine/threonine kinase isoforms (PDK1, PDK2, PDK3, PDK4) that serve as critical regulators of cellular energy metabolism.[1][2] They function by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1] This inactivation blocks the conversion of pyruvate to acetyl-CoA, effectively decoupling glycolysis from the mitochondrial tricarboxylic acid (TCA) cycle.[1][3]

In many cancer cells, this metabolic switch, known as the Warburg effect, is crucial for survival and proliferation, making PDKs attractive therapeutic targets.[2][4] The four PDK isoforms exhibit tissue-specific expression patterns and varying sensitivities to inhibitors, necessitating the careful evaluation of inhibitor selectivity to understand potential therapeutic windows and off-target effects.[5][6][7] For instance, PDK2 is the most sensitive to the inhibitor dichloroacetate (DCA), while PDK3 is the least sensitive.[6] This guide outlines the methodologies and data presentation standards for characterizing the selectivity profile of a novel PDK inhibitor, PDKi-X.

Selectivity Profile of PDKi-X

The inhibitory activity of PDKi-X was assessed against all four human PDK isoforms in biochemical assays. The resulting half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency and selectivity.

Data Presentation: Inhibitory Potency of PDKi-X against PDK Isoforms

The table below summarizes the IC50 values for PDKi-X. The data indicates that PDKi-X is a pan-isoform inhibitor with potent, single-digit micromolar activity against all four PDKs.

| Isoform | IC50 (µM) of PDKi-X |

| PDK1 | 0.45 |

| PDK2 | 1.8 |

| PDK3 | 4.1 |

| PDK4 | 7.0 |

Note: The data presented is hypothetical for the placeholder compound PDKi-X, but is representative of inhibitory profiles seen for small molecule PDK inhibitors.[4]

Experimental Protocols

Detailed and robust experimental design is critical for generating high-quality, reproducible data in kinase inhibitor profiling.

Biochemical Kinase Selectivity Assay

A common method to determine the IC50 values for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase enzyme.[8][9]

Objective: To quantify the in vitro potency of PDKi-X against purified human PDK isoforms 1, 2, 3, and 4.

Principle: The assay measures the transfer of a phosphate group from ATP to the E1α subunit (or a peptide substrate) by the respective PDK isoform. The amount of phosphorylation is quantified, and the inhibition is measured across a range of inhibitor concentrations to determine the IC50 value.

Materials:

-

Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes.

-

Pyruvate Dehydrogenase (E1) protein substrate.

-

ATP (spiked with γ-³²P-ATP for radiometric assays or used as is for mobility shift assays).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

PDKi-X, dissolved in DMSO and serially diluted.

-

96-well or 384-well assay plates.

-

(For radiometric assay) Phosphocellulose filter plates and scintillation counter.

-

(For mobility shift assay) Caliper Life Sciences EZ Reader or similar microfluidic device.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PDKi-X in DMSO, starting from a high concentration (e.g., 100 µM).

-

Reaction Setup:

-

Add 5 µL of kinase assay buffer to each well.

-

Add 1 µL of the serially diluted PDKi-X or DMSO (for control wells) to the appropriate wells.

-

Add 10 µL of a solution containing the specific PDK isoform and the E1 substrate to each well.

-

Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Reaction: Add 10 µL of ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for each respective kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Termination and Detection:

-

Radiometric Method: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated γ-³²P-ATP. Add scintillant and measure the radioactivity using a scintillation counter.

-

Mobility Shift Method: Stop the reaction with a stop buffer. The assay measures the difference in charge between the peptide substrate and the phosphorylated product, which results in a separation of the two species in an electric field, allowing for ratiometric quantification.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of PDKi-X relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations: Pathways and Workflows

PDK Signaling Pathway

The following diagram illustrates the central role of PDKs in cellular metabolism. PDKs phosphorylate and inactivate the PDC, which inhibits the conversion of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle, favoring the conversion of pyruvate to lactate.

Caption: PDK signaling pathway inhibiting the Pyruvate Dehydrogenase Complex.

Experimental Workflow for Inhibitor Selectivity Profiling

This diagram outlines the logical flow of the experimental process used to determine the selectivity of a compound like PDKi-X.

Caption: Workflow for determining the IC50 of a PDK inhibitor.

References

- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Pyruvate Dehydrogenase Kinase-4 Structures Reveal a Metastable Open Conformation Fostering Robust Core-free Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pdk-IN-3: A Pan-Inhibitor of Pyruvate Dehydrogenase Kinase

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect. The Pyruvate Dehydrogenase Kinase (PDK) family of enzymes plays a pivotal role in this metabolic switch by inhibiting the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle. This central role of PDKs in cancer metabolism has made them an attractive target for therapeutic intervention. This whitepaper details the discovery and chemical synthesis of Pdk-IN-3, a potent, pan-isoform inhibitor of PDK. We provide a comprehensive overview of its biological activity, the signaling pathways it modulates, and detailed experimental protocols for its enzymatic and cell-based characterization.

Introduction: Targeting Cancer Metabolism

The reliance of cancer cells on aerobic glycolysis presents a therapeutic window for targeting metabolic pathways that are distinct from those in normal, healthy cells. The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper of mitochondrial metabolism, catalyzing the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1] The activity of PDC is tightly regulated by four isoforms of Pyruvate Dehydrogenase Kinase (PDK1-4), which phosphorylate and inactivate the E1α subunit of PDC.[2][3] In many cancers, PDKs are overexpressed, leading to the suppression of mitochondrial respiration and a shift towards glycolysis.[4][5] Inhibition of PDKs can reverse this glycolytic phenotype, reactivate mitochondrial metabolism, and induce apoptosis in cancer cells, making PDK inhibitors a promising class of anti-cancer agents.[1][4]

This compound has emerged from these efforts as a potent, pan-PDK inhibitor with significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[6] This document serves as a technical guide to its discovery, synthesis, and biological evaluation.

Discovery of this compound

This compound, also referred to as compound 1 in the primary literature, was identified through a structure-based virtual screening campaign aimed at discovering novel inhibitors of the PDC/PDK axis.[6] This approach led to the identification of a lead compound that demonstrated potent inhibitory activity against multiple PDK isoforms.

Biological Activity

This compound is a potent pan-inhibitor of the Pyruvate Dehydrogenase Kinase family. Its inhibitory activity has been quantified against all four PDK isoforms, demonstrating sub-micromolar efficacy against PDK1, PDK2, and PDK3. Furthermore, it has been shown to inhibit the proliferation of the A549 human lung carcinoma cell line and induce apoptosis.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Enzymatic Inhibition of PDK Isoforms by this compound

| Target | IC50 (nM) |

| PDK1 | 109.3 |

| PDK2 | 135.8 |

| PDK3 | 458.7 |

| PDK4 | 8,670 |

Data sourced from MedchemExpress.[6]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | EC50 (µM) |

| A549 | Proliferation | 10.7 |

Data sourced from the primary publication by Gan L, et al.[6]

Chemical Synthesis of this compound

This compound is a pyrazole carboxamide derivative with the chemical name: 3-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)-1H-pyrazole-5-carboxamide. The synthesis of related pyrazole carboxamide compounds typically involves the coupling of a pyrazole carboxylic acid with a substituted aniline.

A plausible synthetic route, based on general methods for this class of compounds, is outlined below. This represents a generalized procedure and may require optimization for specific reaction conditions.

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the PDK-mediated phosphorylation of the Pyruvate Dehydrogenase Complex (PDC). This restores PDC activity, leading to the conversion of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle for oxidative phosphorylation. The reactivation of mitochondrial metabolism in cancer cells can lead to increased production of reactive oxygen species (ROS) and the induction of apoptosis.

References

- 1. oncotarget.com [oncotarget.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of PDK3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular pathways modulated by the inhibition of Pyruvate Dehydrogenase Kinase 3 (PDK3). As a critical regulator of cellular metabolism, PDK3 has emerged as a significant target in various diseases, most notably cancer. This document outlines the core mechanisms of PDK3 action, the downstream consequences of its inhibition, and the experimental methodologies used to investigate these effects.

Introduction: The Gatekeeper of Cellular Metabolism

The Pyruvate Dehydrogenase Complex (PDC) is a pivotal mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the conversion of pyruvate into acetyl-CoA[1][2]. The activity of the PDC is tightly regulated by a family of four isoenzymes known as Pyruvate Dehydrogenase Kinases (PDKs 1-4)[1][3]. These kinases phosphorylate and inactivate the E1α subunit of the PDC, thereby suppressing mitochondrial respiration and shifting metabolism towards glycolysis, a phenomenon famously observed in cancer cells as the "Warburg effect"[1][4].

Among the four PDK isoenzymes, PDK3 has the highest kinase activity and binding affinity for the PDC[4][5]. Its expression is often upregulated in various cancers, including colon, urothelial, and gastric cancers, and is frequently associated with poor prognosis, drug resistance, and tumor progression[5][6][7]. A key regulator of PDK3 expression is the Hypoxia-Inducible Factor-1α (HIF-1α), which is stabilized under hypoxic conditions common in the tumor microenvironment[4][5]. This guide will delve into the cellular ramifications of inhibiting PDK3, a promising therapeutic strategy to reverse the glycolytic phenotype and enhance anti-cancer therapies.

Core Signaling Pathways Modulated by PDK3 Inhibition

Inhibition of PDK3 fundamentally reverses the metabolic switch from glycolysis back to oxidative phosphorylation. This has profound effects on several interconnected cellular pathways.

The Central Role of PDK3 in Metabolism

PDK3 acts as a brake on the PDC. By inhibiting PDK3, the PDC becomes dephosphorylated and activated, allowing for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for efficient ATP production through oxidative phosphorylation[1][3]. This metabolic reprogramming has several downstream consequences.

Caption: PDK3's role in metabolic switching.

Upstream Regulation by the Hypoxia/HIF-1α Axis

In many cancer cells, the expression of PDK3 is driven by the transcription factor HIF-1α[4][5]. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of various genes, including PDK3, that promote adaptation to low oxygen levels.

Caption: HIF-1α-mediated upregulation of PDK3.

Crosstalk with the PI3K/Akt Signaling Pathway

Recent evidence suggests a link between PDK3 and the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival. Gene set enrichment analysis has shown that high PDK3 expression positively correlates with the PI3K-Akt signaling pathway[8]. While the exact mechanisms are still under investigation, it is plausible that the metabolic reprogramming induced by PDK3 activity can influence the activation state of Akt. Inhibition of PDK3 may, therefore, lead to a dampening of pro-survival signals from this pathway.

Modulation of the Tumor Microenvironment and Immune Evasion

The metabolic output of cancer cells significantly shapes the tumor microenvironment. High glycolytic rates lead to the accumulation of lactate, which can suppress the function of immune cells, such as T-lymphocytes, and promote an immunosuppressive environment[6]. Furthermore, PDK3 has been implicated in the regulation of PD-L1 expression, a key immune checkpoint protein. Knockdown of PDK3 has been shown to decrease PD-L1 levels in colon cancer cells, suggesting that PDK3 inhibition could enhance anti-tumor immunity by reducing immune evasion[8].

Quantitative Data on PDK3 Modulation

The following tables summarize quantitative data from various studies on the effects of modulating PDK3 expression or activity.

Table 1: Impact of PDK3 Knockdown on Cancer Cell Phenotypes

| Cell Line | Parameter Measured | Result of PDK3 Knockdown | Reference |

|---|---|---|---|

| Colon Cancer Cells | Drug-induced Apoptosis | Increased apoptosis | [5] |

| Gastric Cancer Cells | Proliferation | Suppressed | [6] |

| Prostate Cancer Cells | Apoptosis | Induced | [6] |

| Colon Cancer Cells | PD-L1 Expression | Decreased |[8] |

Table 2: Correlation of PDK3 Expression with Clinical Outcomes

| Cancer Type | Finding | Statistical Significance | Reference |

|---|---|---|---|

| Urothelial Carcinoma | High PDK3 expression correlates with poor disease-specific survival | p < 0.0001 | [6] |

| Urothelial Carcinoma | High PDK3 expression correlates with poor metastasis-free survival | p < 0.0001 | [6] |

| Colorectal Cancer | PDK3 levels are increased in cancer tissue vs. normal tissue | - | [5] |

| Colorectal Cancer | PDK3 expression positively associates with malignancy | - |[5] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of PDK3 and its inhibitors.

PDK3 Kinase Activity Assay